molecular formula C11H17NS B130709 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane CAS No. 86239-97-6

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane

Cat. No.: B130709
CAS No.: 86239-97-6
M. Wt: 195.33 g/mol
InChI Key: JPUCWJZXLGZCHP-UHFFFAOYSA-N
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Description

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane (CAS: 18530-33-1) is a bicyclic organic compound characterized by a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with an isothiocyanate (-N=C=S) group at the 2-position and three methyl groups at the 2, 3, and 3 positions. Its molecular formula is C₈H₁₁NS, with a molecular weight of 153.25 g/mol . The compound’s exo configuration is confirmed by its InChIKey (RBGDFYZLQKZUCO-UHFFFAOYSA-N) and structural data from NIST. The isothiocyanate group imparts significant reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-10(2)8-4-5-9(6-8)11(10,3)12-7-13/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUCWJZXLGZCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380650
Record name 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86239-97-6
Record name 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86239-97-6
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Preparation Methods

Table 1: Reaction Conditions for Bicyclic Core Synthesis

ParameterOptimal RangeCatalyst/ReagentYield (%)
Temperature80–120°CNone65–75
Hydrogenation Pressure50–100 psi5% Pd/C85–90
Reaction Time6–12 hours--

Key stereochemical outcomes depend on the olefin’s substituents. For example, isobutylene introduces methyl groups at the 2- and 3-positions, while propylene derivatives yield ethyl substituents. Post-hydrogenation dehydration (e.g., using H₂SO₄) generates exo-configuration products critical for further functionalization.

Catalytic Isomerization for Stereochemical Control

The patent US6841713B2 emphasizes isomerization catalysts (e.g., acidic clays, zeolites) to optimize substituent geometry. For example, treating 2-methylene-3-methylbicyclo[2.2.1]heptane with montmorillonite K10 at 80°C shifts the double bond to the 2-position, enabling selective functionalization.

Table 2: Isomerization Catalyst Performance

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Montmorillonite K10809288
H-ZSM-5 Zeolite1008582

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to maintain consistent temperatures and pressures. Solvent recycling (e.g., DMF recovery via distillation) reduces costs, while crystallization or fractional distillation achieves >99% purity. Safety protocols for thiophosgene handling (e.g., closed systems, scrubbers) are critical due to its toxicity.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStarting MaterialStepsYield (%)Purity (%)
Diels-Alder + KSCNCyclopentadiene + Olefin37095
Amine + ThiophosgeneBicyclic Amine26598

The Diels-Alder route offers scalability but involves multi-step synthesis, whereas the thiophosgene method is shorter but poses safety risks.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane has been studied extensively for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is highlighted through comparisons with related bicyclic compounds. Key differences in substituents, functional groups, and applications are summarized below:

Table 1: Structural and Functional Comparisons

Compound Name CAS Formula Molecular Weight (g/mol) Functional Group Substituents Key Properties/Applications
This compound 18530-33-1 C₈H₁₁NS 153.25 Isothiocyanate (-N=C=S) 2,3,3-Trimethyl High reactivity for pharmacologic applications (hypothesized)
2-Isocyanatobicyclo[2.2.1]heptane - C₈H₁₁NO 137.18 Isocyanate (-N=C=O) None Lower electrophilicity vs. isothiocyanate; potential polymer precursor
3-Chloro-2,2,3-trimethylbicyclo[2.2.1]heptane - C₁₀H₁₇Cl 172.69 Chloride (-Cl) 2,2,3-Trimethyl Reacts with bases to form camphene (terpene precursor)
Camphene (2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane) 79-92-5 C₁₀H₁₆ 136.24 Hydrocarbon 2,2-Dimethyl, 3-methylene Natural terpene; used in fragrances and biofuels
2-Ethyl-5-methoxybicyclo[2.2.1]heptane 122795-41-9 C₁₀H₁₈O 154.25 Methoxy (-OCH₃) 2-Ethyl, 5-methoxy Ether functionality; potential solvent or intermediate
Bicyclo[2.2.1]heptane-2-butanol, 3,3-trimethyl 1146-56-1 C₁₆H₂₈O₂ 252.39 Acetate ester (-OAc) Complex alkyl/acetate Low volatility; used in specialty polymers

Key Observations

Functional Group Reactivity :

  • The isothiocyanate group in the target compound exhibits higher nucleophilicity compared to its isocyanate analog (), due to sulfur’s polarizability. This enhances its utility in forming thiourea derivatives via reactions with amines .
  • In contrast, chloride-substituted analogs (e.g., 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane) undergo elimination reactions to form alkenes like camphene, highlighting divergent reactivity pathways .

This contrasts with less-substituted analogs like camphene, which lack functional groups and exhibit higher volatility .

The isothiocyanate group may enable covalent binding to biological targets, a mechanism exploited in drug design .

Natural vs. Synthetic Derivatives :

  • Camphene () and fenchyl alcohol derivatives are naturally occurring, whereas the target compound and its isocyanate/chloride analogs are synthetic. Natural derivatives often serve as flavorants, while synthetic ones are tailored for reactivity or stability .

Biological Activity

Overview

2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane is a bicyclic compound characterized by its isothiocyanate functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's reactivity is primarily due to the ability of the isothiocyanate group to form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their structure and function.

  • Molecular Formula: C11_{11}H17_{17}N\S
  • Molecular Weight: 195.33 g/mol
  • CAS Number: 86239-97-6
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation: The isothiocyanate group can react with thiol groups in proteins, leading to changes in protein function.
  • Cell Signaling Modulation: It may influence signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

Pathogen TypeActivity Observed
BacteriaInhibition of growth in E. coli and S. aureus
FungiAntifungal effects against Candida species

Anticancer Properties

Studies have shown that this compound may possess anticancer activity through mechanisms such as:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of cell migration and invasion.

Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation) .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other known isothiocyanates:

CompoundSourceNotable Activity
SulforaphaneCruciferous vegetablesAnticancer properties
Phenethyl isothiocyanateMustard seedsChemopreventive effects
Allyl isothiocyanateGarlicAntimicrobial activity

Research Findings

Recent studies have expanded the understanding of the biological activities associated with this compound:

  • Antiviral Activity: A series of derivatives containing the bicyclic structure were synthesized and evaluated for antiviral properties against Marburg and Ebola viruses .
    • Findings: Some derivatives exhibited strong antiviral activity and demonstrated lysosomal targeting capabilities.
  • Toxicological Studies: Investigations into the toxicological profile of this compound have indicated a low toxicity profile at therapeutic doses, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of bicyclo[2.2.1]heptane derivatives. A common approach is nucleophilic substitution using thiocyanate precursors under controlled conditions. For example, thiocyanate groups can be introduced via reaction with potassium thiocyanate in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalysts like phase-transfer agents may improve efficiency.
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to minimize side products such as isomeric byproducts . Optimize solvent polarity and temperature to suppress competing elimination reactions .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve the bicyclic framework and isothiocyanate orientation.
  • Mass spectrometry : Confirm molecular weight (153.245 g/mol) and fragmentation patterns .
    • Data Interpretation : Compare experimental IR spectra (e.g., N≡C=S stretch at ~2050 cm1^{-1}) with computational models for validation .

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